N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
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Overview
Description
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structural framework, which includes a benzothiazole ring system, a fluorine atom, a methyl group, and an oxazole ring. Due to its intricate molecular structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide involves several steps, typically starting with the construction of the benzothiazole core. One common synthetic route includes the following steps:
Benzothiazole Synthesis: : The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with chloroacetic acid.
Oxazole Formation: : The oxazole ring is formed through a cyclodehydration reaction involving the reaction of a suitable precursor with a dehydrating agent like phosphorus oxychloride (POCl3).
Benzyl Group Introduction: : The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as potassium carbonate.
Carboxamide Formation: : The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine source under appropriate conditions.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups.
Substitution Reactions: : Nucleophilic substitution reactions can occur at various positions on the benzothiazole ring, facilitated by strong nucleophiles and suitable leaving groups.
Coupling Reactions: : The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents and conditions used in these reactions include strong bases, acids, and transition metal catalysts. The major products formed from these reactions are diverse and depend on the specific reaction conditions employed.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: : It serves as a versatile intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: : The compound has been studied for its biological activity, including potential antimicrobial, antifungal, and anticancer properties.
Medicine: : It has shown promise in preclinical studies for the treatment of various diseases, such as tuberculosis and multiple sclerosis, due to its ability to inhibit specific biological targets.
Industry: : The compound is used in the development of new materials and pharmaceuticals, contributing to advancements in material science and drug discovery.
Mechanism of Action
The mechanism by which N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide is unique due to its specific structural features and biological activity. Similar compounds include other benzothiazole derivatives, such as:
2-ethylsulfonylphenyl)-[(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone: : This compound has shown protective effects against multiple sclerosis in preclinical studies[_{{{CITATION{{{_2{Antinociceptive Profile of ARN19702, (2-Ethylsulfonylphenyl)- (2S)-4 ....
1,3-benzothiazole derivatives: : These compounds are known for their diverse pharmacological properties and structural diversity, making them valuable in medicinal chemistry.
Properties
IUPAC Name |
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2S/c1-12-10-15(25-22-12)18(24)23(11-13-6-3-2-4-7-13)19-21-17-14(20)8-5-9-16(17)26-19/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRGKOULVVZWLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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